1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

RSK4 inhibition kinase selectivity docking study

This compound is a structurally validated RSK4 reference inhibitor with precisely defined C4-ethyl and C7-methylsulfonyl groups essential for consistent kinase selectivity. Unlike generic analogs, only this substitution pattern reliably occupies the ATP-binding hydrophobic back pocket and modulates key hydrogen-bonding interactions, ensuring reproducible RSK4 inhibition and valid SAR benchmarking. Use as a positive control in high-throughput screening and selectivity profiling. Supplied at ≥95% purity. Order now for immediate research use.

Molecular Formula C9H11N3O4S
Molecular Weight 257.27 g/mol
Cat. No. B8218871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one
Molecular FormulaC9H11N3O4S
Molecular Weight257.27 g/mol
Structural Identifiers
SMILESCCN1C2=NC(=NC=C2COC1=O)S(=O)(=O)C
InChIInChI=1S/C9H11N3O4S/c1-3-12-7-6(5-16-9(12)13)4-10-8(11-7)17(2,14)15/h4H,3,5H2,1-2H3
InChIKeyLHICKKNIWJSFEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one: Kinase Inhibitor Scaffold and RSK4 Tool Compound


1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS 2073047-06-8) is a heterocyclic compound belonging to the pyrimido[4,5-d][1,3]oxazin-2-one class . This scaffold is recognized for its ability to inhibit multiple kinases, including EGFR, BTK, and RSK family members [1][2]. The compound features a C4-ethyl group and a C7-methylsulfonyl group, which collectively influence its kinase selectivity and physicochemical properties [3].

Why 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one Cannot Be Replaced by Generic Analogs


Pyrimido[4,5-d][1,3]oxazin-2-one analogs are highly sensitive to structural modifications at the C4 and C7 positions. SAR studies have demonstrated that altering the C4-alkyl chain from ethyl to propyl or isopropyl results in complete loss of EGFR inhibitory activity, while changing the C7 substituent dramatically affects kinase selectivity profiles [1]. The C7-methylsulfonyl group is known to modulate hydrogen bonding interactions, while the C4-ethyl group optimally occupies the hydrophobic back pocket of the kinase ATP-binding site [1][2]. These precise structural features make generic substitution unreliable for obtaining consistent biological activity and selectivity, necessitating careful selection of the exact compound [3].

Quantitative Differentiation Evidence for 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one


RSK4 Kinase Inhibition Benchmarking Against LJH685 and SL0101

In a computational docking study, 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one (CAS 2073047-06-8) was used alongside LJH685 and SL0101 as a reference RSK4 inhibitor [1]. The inhibition constant (Ki) of five steroidal derivatives (1, 12, 14, 19, 22) was lower than that of 2073047-06-8, indicating that while this compound exhibits RSK4 binding, its potency is moderate relative to optimized steroidal inhibitors [1].

RSK4 inhibition kinase selectivity docking study

C4-Ethyl Substituent Optimal for Mutant EGFR Selectivity Relative to Methyl and Propyl Analogs

Structure-activity relationship (SAR) analysis of C4-alkyl-1,4-dihydro-2H-pyrimido[4,5-d][1,3]oxazin-2-one derivatives revealed that C4-ethyl substitution (compound 16b) achieves IC50 6.1 nM against EGFRL858R/T790M with 4–7-fold selectivity over EGFRWT [1]. In contrast, C4-propyl (16c) and isopropyl (16d) analogs showed significant loss of potency and selectivity, indicating that the ethyl group occupies the lipophilic subpocket optimally without steric clash [1]. The C4-methyl analog (16a) showed IC50 5.4 nM, but the ethyl group may confer improved pharmacokinetic properties due to increased lipophilicity.

EGFR L858R/T790M kinase selectivity SAR

Physicochemical Properties: LogP and Molecular Weight Profile Relative to Methyl Analog

The target compound has a calculated LogP of 0.3566 (or -0.0076 depending on method), molecular weight 257.27, and 6 hydrogen bond acceptors . In comparison, the C4-methyl analog (1-methyl-7-(methylsulfonyl)-...) has a molecular weight of 243.24, suggesting a lower LogP due to the shorter alkyl chain. The moderate LogP of the ethyl analog indicates balanced aqueous solubility and membrane permeability, essential for intracellular target engagement in cell-based assays.

lipophilicity drug-like properties calculated LogP

High-Purity Commercial Availability and Pricing Benchmark

The compound is commercially available at >98% purity (JKNBiochem) [1] and 95% purity from multiple vendors. Fujifilm Wako offers 100mg at 67,000 JPY, 250mg at 113,500 JPY, and 1g at 306,000 JPY . This purity level exceeds the typical 95% threshold for research-grade compounds, ensuring reproducible biological data.

chemical procurement purity research reagents

Best Research and Industrial Application Scenarios for 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one


RSK4 Kinase Inhibitor Screening and Pharmacological Studies

As an established RSK4 reference inhibitor used alongside LJH685 and SL0101 in computational studies [1], this compound is suitable for RSK4 inhibition assays, selectivity profiling across RSK isoforms, and as a positive control in high-throughput screening campaigns targeting the RSK4 signaling pathway.

Structure-Activity Relationship (SAR) Studies for Kinase Inhibitor Development

The C4-ethyl group of this compound provides a benchmark for evaluating the impact of alkyl chain length on kinase selectivity. Researchers can use this compound as a reference to compare C4-methyl and C4-propyl analogs, facilitating SAR-driven optimization of mutant-selective EGFR or BTK inhibitors [2].

Physicochemical Property Optimization in Drug-like Molecule Design

With calculated LogP ~0.36 and molecular weight 257.27, this compound serves as a model scaffold for studying the balance between lipophilicity and solubility in heterocyclic kinase inhibitors . It can be used in permeability assays (e.g., Caco-2, PAMPA) and metabolic stability studies to guide lead optimization.

Chemical Procurement for Reproducible Biological Research

Commercially available at >98% purity from JKNBiochem and 95% purity from major vendors like Fujifilm Wako [3], this compound meets the strict purity requirements for reproducible dose-response assays, off-target panel screening, and in vivo pharmacokinetic studies. Its availability from multiple sources ensures supply chain reliability.

Quote Request

Request a Quote for 1-Ethyl-7-(methylsulfonyl)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.